molecular formula C13H15N3OS2 B11190747 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B11190747
M. Wt: 293.4 g/mol
InChI Key: RVJHWLBRBXKEDQ-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with propionyl chloride in the presence of a base such as sodium hydroxide to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival. The thiadiazole ring can also interact with DNA or proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide stands out due to its specific substitution pattern on the thiadiazole ring, which can confer unique biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design further highlight its uniqueness.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H15N3OS2/c1-3-11(17)14-12-15-16-13(19-12)18-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,15,17)

InChI Key

RVJHWLBRBXKEDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2C

Origin of Product

United States

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